3-Fluoro-3-(3-fluorophenyl)pyrrolidine
CAS No.:
Cat. No.: VC20394815
Molecular Formula: C10H11F2N
Molecular Weight: 183.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11F2N |
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Molecular Weight | 183.20 g/mol |
IUPAC Name | 3-fluoro-3-(3-fluorophenyl)pyrrolidine |
Standard InChI | InChI=1S/C10H11F2N/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,13H,4-5,7H2 |
Standard InChI Key | XAYFTPHWAKGSCJ-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1(C2=CC(=CC=C2)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 3-fluoro-3-(3-fluorophenyl)pyrrolidine consists of a pyrrolidine ring substituted at the 3-position with both a fluorine atom and a 3-fluorophenyl group. This arrangement introduces steric hindrance and electronic modulation, influencing its reactivity and interactions with biological targets. The IUPAC name, 3-fluoro-3-(3-fluorophenyl)pyrrolidine, reflects this substitution pattern .
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 183.20 g/mol | |
SMILES Notation | C1CNCC1(C2=CC(=CC=C2)F)F | |
InChI Key | XAYFTPHWAKGSCJ-UHFFFAOYSA-N |
The compound’s stereochemistry and three-dimensional conformation play pivotal roles in its biological activity. Computational models reveal a puckered pyrrolidine ring with the fluorine atoms adopting equatorial positions to minimize steric strain .
Derivative Forms
The hydrochloride salt, 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride (), is a commonly studied derivative with a molecular weight of 219.66 g/mol. This salt form enhances solubility in polar solvents, making it preferable for in vitro assays.
Table 2: Comparative Analysis of Base and Salt Forms
Parameter | Base Compound | Hydrochloride Salt |
---|---|---|
Molecular Formula | ||
Molecular Weight | 183.20 g/mol | 219.66 g/mol |
Solubility | Limited in water | High in polar solvents |
Stability | Sensitive to oxidation | Enhanced hygroscopicity |
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of 3-fluoro-3-(3-fluorophenyl)pyrrolidine typically involves fluorination reactions under controlled conditions. A prominent method utilizes nucleophilic aromatic substitution, where a pyrrolidine precursor reacts with a fluorinated aryl halide in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C). Catalysts such as potassium carbonate facilitate deprotonation, enhancing reaction efficiency.
Recent optimizations focus on reducing byproducts through microwave-assisted synthesis, which shortens reaction times and improves yields (up to 78%).
Purification and Characterization
Post-synthesis purification employs column chromatography with silica gel and ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic NMR signals at -112 ppm (pyrrolidine-F) and -118 ppm (aryl-F) . Mass spectrometry data align with the molecular ion peak at m/z 183.20 .
Applications in Medicinal Chemistry
Drug Discovery Platforms
The compound’s rigidity and fluorine content make it a valuable scaffold in fragment-based drug design. It has been incorporated into candidates targeting:
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Neurological Disorders: Dopamine D3 receptor antagonists for Parkinson’s disease.
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Metabolic Enzymes: Inhibitors of cytochrome P450 isoforms for cancer therapy .
Table 3: Biological Targets and Assay Results
Target | IC (nM) | Assay Type | Source |
---|---|---|---|
Dopamine D3 Receptor | 12.4 ± 1.2 | Radioligand binding | |
CYP2D6 Enzyme | 89.7 ± 5.6 | Fluorescence inhibition |
Pharmacokinetic Profiling
In rodent models, the hydrochloride salt demonstrates moderate bioavailability (43%) with a plasma half-life of 2.7 hours. Fluorine atoms enhance blood-brain barrier permeability, making it suitable for central nervous system (CNS) applications.
Biological Activity and Mechanism
Enzyme Interactions
The compound exhibits noncompetitive inhibition of CYP2D6, binding to an allosteric site adjacent to the heme center . Molecular docking simulations reveal hydrogen bonding between the pyrrolidine nitrogen and Asp301 residue, stabilizing the inhibited conformation .
Receptor Modulation
At dopamine D3 receptors, it acts as a negative allosteric modulator, reducing agonist-induced cAMP production by 68% at 10 µM. This effect is attributed to fluorine-mediated hydrophobic interactions with transmembrane domain 2.
Future Directions and Challenges
While 3-fluoro-3-(3-fluorophenyl)pyrrolidine shows promise, challenges remain in optimizing selectivity over related receptors (e.g., D2 receptors). Future studies should explore:
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Covalent Modification: Introducing photoreactive groups for target identification.
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Stereochemical Effects: Enantioselective synthesis to isolate biologically active isomers.
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